氯化铟四水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indium(III) chloride tetrahydrate is a chemical compound with the formula InCl₃·4H₂O. It is a white, flaky solid that is highly soluble in water and other solvents. This compound is widely used in organic synthesis as a Lewis acid and is the most available soluble derivative of indium .

科学研究应用

Indium(III) chloride tetrahydrate has a wide range of applications in scientific research:

Biology: Utilized in the preparation of indium-based compounds for biological imaging and diagnostics.

Medicine: Employed in the synthesis of radiopharmaceuticals for diagnostic imaging.

Industry: Used in the production of indium-based thin films for solar cells, gas sensors, and conductive inks.

作用机制

Target of Action

Indium Chloride Tetrahydrate primarily targets organic transformations in chemical reactions. It is a Lewis acid and is widely used as a catalyst for various organic transformations .

Mode of Action

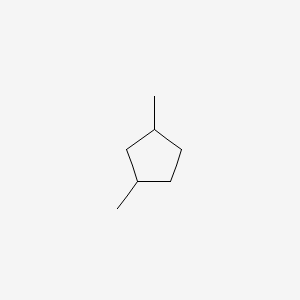

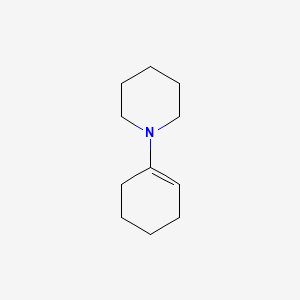

Indium Chloride Tetrahydrate interacts with its targets by acting as a catalyst. It facilitates the reaction without undergoing any permanent chemical change itself. For example, it is used in the stereoselective synthesis of highly substituted 4-Piperidones via double Mannich reaction .

Biochemical Pathways

The biochemical pathways affected by Indium Chloride Tetrahydrate are primarily those involved in organic transformations. For instance, it is used in the Friedel-Crafts acylation and aldol condensation . It also plays a role in the fabrication of indium-based thin films for solar cells .

Pharmacokinetics

As a soluble derivative of indium, it is expected to have good bioavailability .

Result of Action

The molecular and cellular effects of Indium Chloride Tetrahydrate’s action are seen in the successful completion of the reactions it catalyzes. For example, it enables the synthesis of highly substituted 4-Piperidones . It also aids in the preparation of indium-based thin films for solar cells .

Action Environment

The action, efficacy, and stability of Indium Chloride Tetrahydrate can be influenced by environmental factors such as temperature, pH, and the presence of other substances. For instance, its solubility in water is exothermic , indicating that it dissolves better in cooler environments

准备方法

Synthetic Routes and Reaction Conditions

Indium(III) chloride tetrahydrate can be synthesized by dissolving anhydrous indium chloride in a small amount of deionized water to form an InCl₃ solution. This solution is then slowly added to a larger volume of deionized water while stirring. The mixture is allowed to stand, resulting in the crystallization of indium chloride tetrahydrate. The crystals are then filtered and washed to obtain pure indium chloride tetrahydrate .

Industrial Production Methods

Industrial production of indium chloride tetrahydrate typically involves the reaction of indium metal with chlorine gas. The reaction is carried out in a controlled environment to ensure the complete conversion of indium to indium chloride. The resulting indium chloride is then dissolved in water to form the tetrahydrate .

化学反应分析

Types of Reactions

Indium(III) chloride tetrahydrate undergoes various types of chemical reactions, including:

Oxidation: Indium chloride can be oxidized to form indium oxide.

Reduction: It can be reduced to indium metal using reducing agents such as lithium hydride.

Substitution: Indium chloride can undergo substitution reactions with other halides to form compounds like indium bromide and indium iodide.

Common Reagents and Conditions

Oxidation: Typically involves heating indium chloride in the presence of oxygen.

Reduction: Involves the use of reducing agents like lithium hydride in diethyl ether solution.

Substitution: Reactions are carried out in the presence of halide salts under controlled conditions.

Major Products Formed

Oxidation: Indium oxide (In₂O₃)

Reduction: Indium metal (In)

Substitution: Indium bromide (InBr₃), Indium iodide (InI₃)

相似化合物的比较

Similar Compounds

- Indium fluoride (InF₃)

- Indium bromide (InBr₃)

- Indium iodide (InI₃)

- Aluminium chloride (AlCl₃)

- Gallium trichloride (GaCl₃)

- Thallium chloride (TlCl₃)

Uniqueness

Indium(III) chloride tetrahydrate is unique due to its high solubility in water and its effectiveness as a Lewis acid in organic synthesis. Unlike aluminium chloride, which forms dimers in the molten state, indium chloride remains as discrete molecules, allowing it to conduct electricity when molten .

属性

CAS 编号 |

22519-64-8 |

|---|---|

分子式 |

Cl3H2InO |

分子量 |

239.19 g/mol |

IUPAC 名称 |

indium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.In.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

InChI 键 |

KYCHGXYBBUEKJK-UHFFFAOYSA-K |

SMILES |

O.O.O.O.Cl[In](Cl)Cl |

规范 SMILES |

O.[Cl-].[Cl-].[Cl-].[In+3] |

| 22519-64-8 | |

Pictograms |

Corrosive |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。